1-(difluoromethyl)-5-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(Difluoromethyl)-5-methyl-N~4~-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a difluoromethyl group, a pyrazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-5-methyl-N~4~-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylation reagents such as ClCF2H or other novel non-ozone depleting difluorocarbene reagents.
Sulfonamide Formation: The sulfonamide group is typically introduced through the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-5-methyl-N~4~-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-4-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(Difluoromethyl)-5-methyl-N~4~-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-4-sulfonamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate and for its biological activity against various diseases.
Agrochemicals: It is used in the development of fungicides and herbicides due to its ability to inhibit specific enzymes in pathogenic organisms.
Material Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-5-methyl-N~4~-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares the difluoromethyl and pyrazole moieties but differs in its functional groups and overall structure.
Isopyrazam, Sedaxane, Bixafen, Fluxapyroxad, Benzovindiflupyr: These are commercial fungicides that contain similar structural elements and are used in agricultural applications.
Uniqueness
1-(Difluoromethyl)-5-methyl-N~4~-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C15H15F2N5O2S |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
1-(difluoromethyl)-5-methyl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C15H15F2N5O2S/c1-11-14(10-19-22(11)15(16)17)25(23,24)20-9-12-5-2-3-6-13(12)21-8-4-7-18-21/h2-8,10,15,20H,9H2,1H3 |
InChI Key |
WEMPPIXAYJEDKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C(F)F)S(=O)(=O)NCC2=CC=CC=C2N3C=CC=N3 |
Origin of Product |
United States |
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